![molecular formula C11H9NO5S B1680394 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran CAS No. 343351-67-7](/img/structure/B1680394.png)
2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran
Descripción general
Descripción
“2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” is a chemical compound with a molecular mass of 267.02±0 dalton . Its chemical formula is C₁₁H₉NO₅S .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” includes a furan ring, a sulfonyl group, and a nitro group . The compound’s canonical SMILES representation isCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)N+[O-] .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has shown promise in the field of antimicrobial research. Derivatives of this compound have been designed and synthesized to target resistant strains of bacteria. For instance, certain derivatives have demonstrated potent antibacterial activity against strains like MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This suggests that 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran could be a key scaffold for developing new antimicrobial agents.
Anti-inflammatory Properties
In the realm of anti-inflammatory research, derivatives of 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran have been evaluated for their COX inhibitory and anti-inflammatory activities. Some compounds have shown good anti-inflammatory activity with selectivity towards COX-2, which is significant as it could lead to the development of anti-inflammatory agents with fewer side effects .
COX-2 Inhibition Assays
The compound’s derivatives have been used in molecular modeling studies to understand their interaction with the COX-2 enzyme. This research is crucial for the development of selective COX-2 inhibitor drugs, which can relieve inflammation without gastric side effects associated with non-selective NSAIDs .
Nitric Oxide (NO) Donor Studies
Attachment of NO donor moieties to selective COX-2 inhibitors is a strategy to overcome cardiovascular side effects. Research involving 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran derivatives has explored this approach, potentially leading to safer anti-inflammatory medications .
Analytical Method Development
The compound is used in analytical chemistry for method development, validation, and transfer. It plays a role in early formulation feasibility studies, degradation impurity identification during stress studies, and spiking studies during process R&D to demonstrate depletion upon recrystallization .
Drug Formulation Studies
2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran is involved in drug formulation research. It is used to determine degradation impurities produced during stress studies, which is essential for ensuring the stability and efficacy of pharmaceutical products .
Molecular Modeling
The compound is utilized in molecular modeling to predict the behavior of new drug candidates. This application is vital for understanding the interaction of potential drugs with biological targets, which can accelerate the drug discovery process .
Synthesis of Multi-target Compounds
Finally, the compound serves as a starting point for the synthesis of multi-target compounds that possess both antimicrobial and anti-inflammatory activities. This dual functionality is highly desirable in the pharmaceutical industry as it can simplify treatment regimens and reduce the risk of adverse effects .
Direcciones Futuras
The future directions for “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” could involve further exploration of its potential biological activities, given that related compounds have shown antimicrobial and anti-inflammatory activities . Additionally, further studies could focus on the synthesis and characterization of this compound and its derivatives.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the e2 complex ubc13-uev1a .
Mode of Action
It is known that similar compounds inhibit the e2 complex ubc13-uev1a . This inhibition could potentially lead to changes in protein ubiquitination, affecting various cellular processes.
Biochemical Pathways
The inhibition of the e2 complex ubc13-uev1a can affect the nf-κb pathway , which plays a crucial role in immune and inflammatory responses.
Result of Action
Similar compounds have been shown to inhibit nf-κb activation , induce nuclear accumulation of p53, and cause apoptosis . These effects could potentially lead to potent cytotoxic effects on certain cell lines .
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran | |
CAS RN |
343351-67-7 | |
| Record name | 343351-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



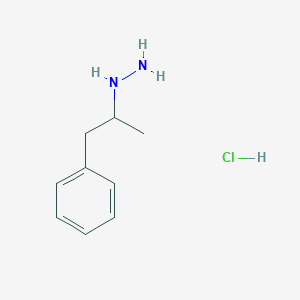
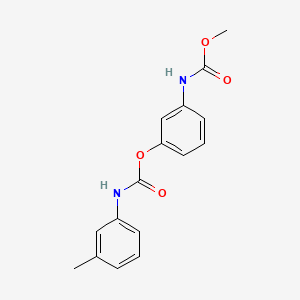

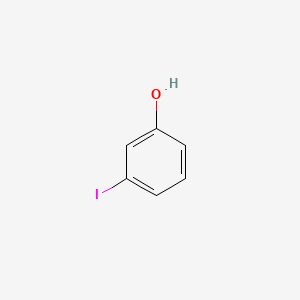
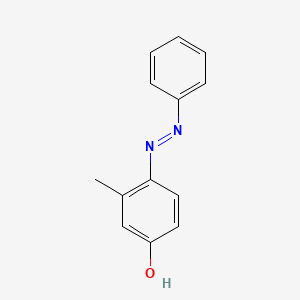
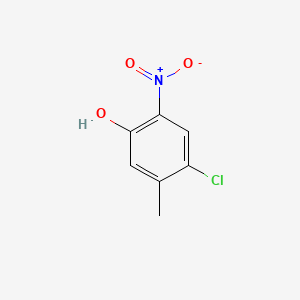
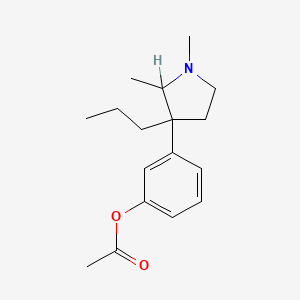
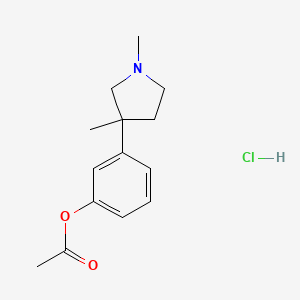
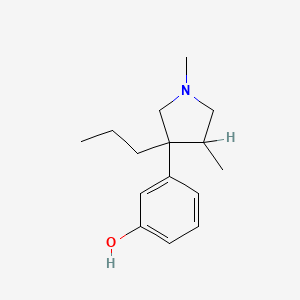

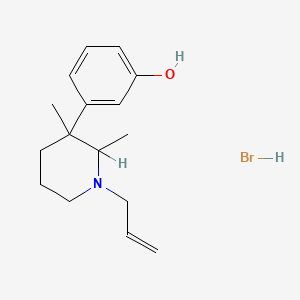
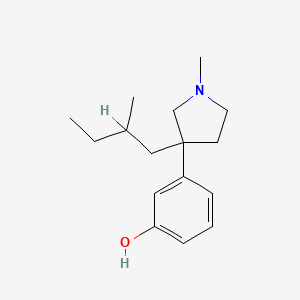
![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)
